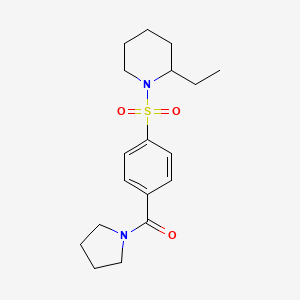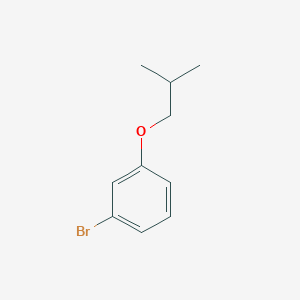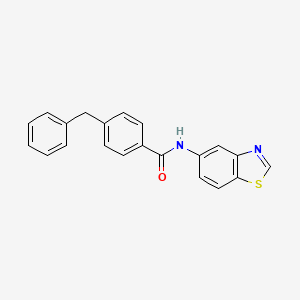![molecular formula C27H24ClN3O3 B2874565 5-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 902597-91-5](/img/structure/B2874565.png)
5-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H24ClN3O3 and its molecular weight is 473.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Optical Properties of Quinoline Derivatives
Quinoline derivatives, such as 4H-pyrano[3,2-c]quinolines, have been studied for their structural and optical properties. These compounds display polycrystallinity in powder form and become nanocrystallites dispersed in an amorphous matrix upon thermal deposition to form thin films. Spectrophotometer measurements of these thin films reveal significant details about their optical properties, including absorption parameters and electron transition types, indicating their potential application in optoelectronic devices and materials science research (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Biological Activities
The synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines has been explored for their diverse biological properties. Such compounds are precursors in generating fused heterocycles with potential chemotherapeutic value, showing a wide range of activities from antimalarial to antibacterial and antitumor properties. This underscores the significance of quinoline derivatives in pharmaceutical research and drug development (Khodair, Abbasi, Ibrahim, Soliman, & El‐Ashry, 1999).
Antimicrobial and Antifungal Activity
Pyrazoline and pyrazole derivatives, including those structurally related to quinolines, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds present a promising avenue for the development of new antimicrobial agents, with certain derivatives showing potent efficacy against various bacterial and fungal strains. The broad spectrum of biological activities associated with these compounds highlights their potential in medicinal chemistry and the development of novel therapeutic agents (Hassan, 2013).
Photovoltaic Applications
The photovoltaic properties of quinoline derivatives have been investigated, particularly their applications in organic–inorganic photodiode fabrication. Studies on thin films of quinoline derivatives deposited using thermal evaporation techniques have shown that these compounds exhibit significant photovoltaic properties, including rectification behavior and photoconductivity sensitivity. These findings indicate potential applications in the development of photodiodes and other photovoltaic devices, contributing to the advancement of renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O3/c1-4-34-20-11-7-18(8-12-20)26-22-16-31(15-17-5-9-19(28)10-6-17)23-14-25(33-3)24(32-2)13-21(23)27(22)30-29-26/h5-14,16H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIMXDJVWBUZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2874483.png)

![2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile](/img/structure/B2874487.png)
![2-(benzylthio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2874488.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2874492.png)
![3-methyl-2-[(2-methylbenzoyl)amino]butanoic Acid](/img/structure/B2874494.png)
![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2874496.png)
![6-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2874498.png)

![N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2874500.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2874502.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2874503.png)
